molecular formula C21H18IN2O2P B14510981 N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide CAS No. 62879-59-8

N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide

Cat. No.: B14510981
CAS No.: 62879-59-8
M. Wt: 488.3 g/mol
InChI Key: NKJXGHYIKACKIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide typically involves the reaction of triphenylphosphine with an appropriate acetamide derivative under specific conditions. The reaction is often carried out in the presence of an iodine source to introduce the iodo group. The carbamoyl group is introduced through a subsequent reaction with a suitable carbamoylating agent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium ylides, while substitution reactions can introduce various functional groups in place of the iodo group .

Scientific Research Applications

N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide exerts its effects involves targeting specific molecular pathways. For instance, it inhibits the β-subunit of fatty acid synthase, leading to the disruption of fatty acid synthesis. This inhibition affects cellular processes such as nuclear envelope expansion and nuclear elongation during mitosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is unique due to the presence of both the iodo and carbamoyl groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

62879-59-8

Molecular Formula

C21H18IN2O2P

Molecular Weight

488.3 g/mol

IUPAC Name

N-carbamoyl-2-iodo-2-(triphenyl-λ5-phosphanylidene)acetamide

InChI

InChI=1S/C21H18IN2O2P/c22-19(20(25)24-21(23)26)27(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,23,24,25,26)

InChI Key

NKJXGHYIKACKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C(C(=O)NC(=O)N)I)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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